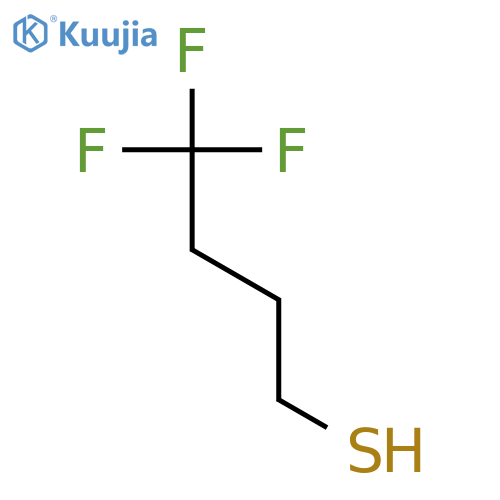Cas no 170655-60-4 (4,4,4-trifluorobutane-1-thiol)
4,4,4-トリフルオロブタン-1-チオールは、分子式C4H7F3Sで表される有機硫黄化合物です。特徴的なトリフルオロメチル基とチオール基を有し、高い反応性と特異的な物性を示します。フッ素原子の強力な電子吸引効果により、チオール基の求核性が調整され、有機合成中間体として有用です。特に、医薬品や農薬の合成における導入剤としての応用が期待されます。また、フッ素化による疎水性の向上と代謝安定性の付与が可能であり、生体関連化合物の修飾に適しています。低分子量で取り扱いやすく、官能基変換の多様性も本化合物の利点です。

4,4,4-trifluorobutane-1-thiol structure
商品名:4,4,4-trifluorobutane-1-thiol
CAS番号:170655-60-4
MF:C4H7F3S
メガワット:144.158590555191
MDL:MFCD20233341
CID:2781832
PubChem ID:21255083
4,4,4-trifluorobutane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 4,4,4-trifluorobutane-1-thiol
- 170655-60-4
- 838-090-6
- MFCD20233341
- 1-Butanethiol, 4,4,4-trifluoro-
- DTXCID20562438
- EN300-1717803
- SCHEMBL95569
- AKOS025213052
- DTXSID30611683
- 4,4,4-Trifluorobutylmercaptan
- OTRASGRQHRXYOI-UHFFFAOYSA-N
- 4,4,4-Trifluoro-1-butanethiol
-
- MDL: MFCD20233341
- インチ: InChI=1S/C4H7F3S/c5-4(6,7)2-1-3-8/h8H,1-3H2
- InChIKey: WBIVIQOXZMOCPK-UHFFFAOYSA-N
- ほほえんだ: C(CC(F)(F)F)CS
計算された属性
- せいみつぶんしりょう: 144.02205588Da
- どういたいしつりょう: 144.02205588Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 58.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4,4,4-trifluorobutane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 070715-1g |
4,4,4-Trifluorobutylmercaptan |
170655-60-4 | 95% | 1g |
$515.00 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1264539-5g |
1-Butanethiol, 4,4,4-trifluoro- |
170655-60-4 | 95% | 5g |
$3495 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1264539-25g |
1-Butanethiol, 4,4,4-trifluoro- |
170655-60-4 | 95% | 25g |
$9815 | 2024-06-07 | |
| Enamine | EN300-1717803-0.1g |
4,4,4-trifluorobutane-1-thiol |
170655-60-4 | 95% | 0.1g |
$178.0 | 2023-09-20 | |
| Enamine | EN300-1717803-0.5g |
4,4,4-trifluorobutane-1-thiol |
170655-60-4 | 95% | 0.5g |
$401.0 | 2023-09-20 | |
| Enamine | EN300-1717803-1.0g |
4,4,4-trifluorobutane-1-thiol |
170655-60-4 | 95% | 1g |
$514.0 | 2023-06-04 | |
| Fluorochem | 070715-5g |
4,4,4-Trifluorobutylmercaptan |
170655-60-4 | 5g |
£1910.00 | 2022-03-01 | ||
| Enamine | EN300-1717803-0.05g |
4,4,4-trifluorobutane-1-thiol |
170655-60-4 | 95% | 0.05g |
$120.0 | 2023-09-20 | |
| 1PlusChem | 1P0078ZK-100mg |
1-Butanethiol, 4,4,4-trifluoro- |
170655-60-4 | 95% | 100mg |
$274.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1264539-1g |
1-Butanethiol, 4,4,4-trifluoro- |
170655-60-4 | 95% | 1g |
$1040 | 2025-02-22 |
4,4,4-trifluorobutane-1-thiol 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
170655-60-4 (4,4,4-trifluorobutane-1-thiol) 関連製品
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
